3,3'-(1,4-Phenylene)bis(pentane-2,4-dione)
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Overview
Description
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is an organic compound characterized by the presence of two pentane-2,4-dione groups connected via a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) typically involves the reaction of 1,4-dibromobenzene with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted phenylene derivatives .
Scientific Research Applications
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its diketone groups can undergo keto-enol tautomerism, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(pentane-2,4-dione): Similar structure but lacks the phenylene bridge.
1,4-Bis(benzoylcarbonyl)benzene: Contains a phenylene bridge but with different substituents.
4,4’-(1,3-Phenylenedioxy)dianiline: Similar phenylene bridge but with different functional groups.
Uniqueness
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is unique due to its combination of diketone groups and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[4-(2,4-dioxopentan-3-yl)phenyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H18O4/c1-9(17)15(10(2)18)13-5-7-14(8-6-13)16(11(3)19)12(4)20/h5-8,15-16H,1-4H3 |
InChI Key |
DXDMMVOALJKTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)C(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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